molecular formula C10H12N2O B8514352 2-Methoxymethyl-3-methylpyrrolo[2,3-b]pyridine

2-Methoxymethyl-3-methylpyrrolo[2,3-b]pyridine

Cat. No. B8514352
M. Wt: 176.21 g/mol
InChI Key: LTXXHAODHZWMJI-UHFFFAOYSA-N
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Patent
US05439917

Procedure details

2,3-dimethylpyrrolo[2,3-b]pyridine 0,5 g (0.0034 mol) was treated in 7 ml acetic acid with an equimolecular amount of bromine and after 5 min a yellow precipitate was formed. The solid was filtred off and treated with 20 ml methanol. The mixture was refluxed for 30 min. and was then evaporated. The residue was partitioned between methylene chloride and bicarbonate solution. The organic layer was separated dried over Na2SO4 and evaporated. The residue was treated with boiling petroleumether (60-80) which was decantated and allowed to cool. The precipitated product was filtred off affording 0,13 g (22%) as white solid.
Quantity
0.0034 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11].BrBr.[CH3:14][OH:15]>C(O)(=O)C>[CH3:14][O:15][CH2:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
0.0034 mol
Type
reactant
Smiles
CC1=C(C=2C(=NC=CC2)N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was then evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
affording 0,13 g (22%) as white solid

Outcomes

Product
Name
Type
Smiles
COCC1=C(C=2C(=NC=CC2)N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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